N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide
Description
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide is a dibenzo-oxazepine derivative featuring a 10-methyl substituent, an 11-oxo group, and a 2-(m-tolyloxy)acetamide side chain. The dibenzo[b,f][1,4]oxazepine core comprises fused benzene and oxazepine rings, with the oxazepine ring containing an oxygen atom at the 1,4-positions. The m-tolyloxy group (meta-methylphenoxy) on the acetamide moiety introduces steric and electronic modifications that influence receptor binding and pharmacokinetics .
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-6-5-7-17(12-15)28-14-22(26)24-16-10-11-20-18(13-16)23(27)25(2)19-8-3-4-9-21(19)29-20/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLVSRXBCBVIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities. The presence of the oxo group and the m-tolyloxy substituent enhances its potential interactions with biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), contributing to its neuropharmacological effects.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, particularly against Gram-positive bacteria.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, compounds derived from Streptomyces species have been noted for their effectiveness against multidrug-resistant pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Test Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| MRSA DMST20651 | 2 |
| S. aureus ATCC29213 | 2 |
| B. subtilis TISTR008 | 2 |
| B. cereus TISTR687 | 1 |
This table summarizes the MIC values for various pathogens tested against related compounds, indicating strong antibacterial potential.
Cytotoxicity and Antitumor Activity
The compound's structural analogs have been explored for their cytotoxic effects on cancer cell lines. Research suggests that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways . This property positions them as potential candidates for anticancer drug development.
Case Studies
Several studies have investigated the biological activity of dibenzo[b,f][1,4]oxazepine derivatives:
- Study on Antibacterial Activity : A study isolated and characterized bioactive compounds from Streptomyces sp., demonstrating that certain derivatives exhibited potent antibacterial effects against resistant strains . The research highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
- Antitumor Potential : Another investigation focused on the cytotoxicity of dibenzo[b,f][1,4]oxazepine derivatives against various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in treated cells .
- Neuropharmacological Effects : A recent study explored the neuroprotective effects of related oxazepine compounds in models of neurodegenerative diseases. The findings suggested potential benefits in mitigating oxidative stress and neuronal apoptosis .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- Clinical Trials : Evaluating its safety and efficacy in human subjects for potential therapeutic applications in infectious diseases and cancer treatment.
- Structural Optimization : Investigating modifications to enhance selectivity and potency against specific biological targets.
Scientific Research Applications
Medicinal Chemistry
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide has been investigated for its potential therapeutic effects in various conditions:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives of dibenzoxazepines have shown promise in targeting specific cancer pathways .
Neurological Disorders
The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety. Studies have explored its effects on serotonin and dopamine receptors, which are crucial in mood regulation .
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:
Case Studies
Recent studies have highlighted the efficacy of similar compounds in preclinical models for treating central nervous system disorders and various cancers. For example, a study demonstrated that a related dibenzoxazepine derivative inhibited endothelial cell proliferation, suggesting its potential as an angiogenesis inhibitor .
Comparison with Similar Compounds
Structural Analogs in the Dibenzo[b,f][1,4]thiazepine Series
Compounds such as N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () share a similar scaffold but replace the oxazepine oxygen with sulfur, forming a thiazepine ring. Key differences include:
- Synthesis : Thiazepine derivatives often require additional oxidation steps (e.g., MCPBA for 5-oxide formation) .
- Pharmacological Data : Thiazepine analogs show distinct LCMS retention times (e.g., 5.27–5.33 minutes) and HRMS values (e.g., m/z 421.1217), suggesting differences in polarity and mass .
Table 1: Comparison of Oxazepine and Thiazepine Analogs
| Compound | Core Structure | Substituents | LCMS RT (min) | HRMS (m/z) |
|---|---|---|---|---|
| Target Compound | Oxazepine | 10-methyl, m-tolyloxy | - | - |
| N-(10-Ethyl-11-oxo-thiazepin-8-yl)-2-(4-MeO-phenyl)acetamide 5-oxide | Thiazepine | 10-ethyl, 4-MeO-phenyl, 5-oxide | 5.27 | 421.1217 |
| 10-Methyl-11-oxo-thiazepine-8-carboxylic acid 5-(S)-oxide | Thiazepine | 10-methyl, carboxylic acid | - | 407.1060 |
Substituent Effects on the Acetamide Moiety
The 2-(m-tolyloxy)acetamide group distinguishes the target compound from analogs with alternative aryl or heteroaryl substituents:
- Electron-Donating vs. Withdrawing Groups :
- The m-tolyloxy group (meta-methyl) is electron-donating, contrasting with electron-withdrawing groups like trifluoromethyl in N-(10-methyl-11-oxo-oxazepin-2-yl)-2-(trifluoromethyl)benzamide (). The latter exhibits higher metabolic stability due to the CF₃ group .
- Fluorophenyl (e.g., 4-fluorophenyl in 8c , ) enhances polarity and binding affinity to hydrophobic pockets .
- Synthesis Yields : Substituents influence reaction efficiency. For example, 4-fluorophenyl derivatives achieve 83% yield (), while bulkier groups (e.g., naphthyl in 8b ) yield 37% .
Table 2: Substituent Impact on Acetamide Analogs
| Compound | Substituent | Yield (%) | Key Property |
|---|---|---|---|
| Target Compound | m-tolyloxy | - | Moderate lipophilicity |
| 8c (4-fluorophenyl) | 4-F-phenyl | 83 | Enhanced polarity |
| 8d (3-chlorophenyl) | 3-Cl-phenyl | 49 | Increased steric bulk |
| N-(...)-2-(trifluoromethyl)benzamide | CF₃-benzamide | - | High metabolic stability |
Sulfonamide vs. Acetamide Derivatives
Sulfonamide analogs like N-(10-methyl-11-oxo-oxazepin-2-yl)benzenesulfonamide () differ in hydrogen-bonding capacity and acidity:
- Acidity : Sulfonamides (pKa ~10) are more acidic than acetamides (pKa ~15), affecting ionization and membrane permeability .
- Synthesis : Sulfonamides often require sulfonyl chloride intermediates, whereas acetamides use carboxylic acid coupling agents (e.g., HATU, EDC) .
Chiral Resolution and Enantiomer Activity
While the target compound lacks chiral centers, analogs like (R)-62 () highlight the importance of stereochemistry. For example, chiral HPLC separation using a CHIRALPAK®IA column resolves enantiomers with 60% ethanol/hexanes, achieving >98% purity . This suggests that future modifications introducing chirality could optimize target selectivity.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide?
- Methodology : The synthesis of structurally analogous dibenzooxazepine derivatives involves multi-step reactions. For example, 2-azidoacetamides are synthesized via nucleophilic substitution of 2-chloroacetamides with sodium azide in a toluene:water (8:2) solvent system under reflux (5–7 hours). Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1), followed by solvent removal and crystallization or extraction . For the target compound, coupling of 2-(m-tolyloxy)acetic acid with the dibenzooxazepine core would require activation (e.g., via acyl chloride using thionyl chloride) and subsequent amide bond formation under anhydrous conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
